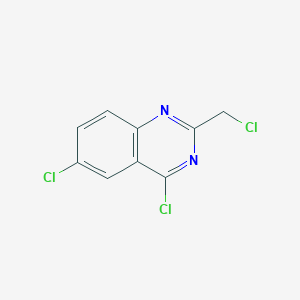

4,6-Dichloro-2-(chloromethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-2-(chloromethyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . This compound, characterized by the presence of chlorine atoms at positions 4 and 6 and a chloromethyl group at position 2, is of significant interest in medicinal chemistry and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(chloromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dichloro-2-(chloromethyl)quinazoline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted quinazolines with various functional groups.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4,6-Dichloro-2-(chloromethyl)quinazoline can be synthesized through several methods, often involving the chlorination of quinazoline derivatives. The synthesis typically includes the reaction of anthranilic acid with potassium cyanate to produce quinazoline diones, which can then be chlorinated to yield the desired compound . The compound's structure allows for various substitutions that can enhance its biological activity.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit potent antimicrobial activities. Studies have shown that this compound and its derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, compounds with specific substituents on the phenyl ring demonstrated enhanced antibacterial effects compared to others .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-phenyldiazenyl)-quinazoline | High | Moderate |

| 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one | High | High |

Anticancer Activity

The compound has shown promise as an anticancer agent. Recent studies have evaluated its cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7). Notably, certain derivatives exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.9 | Induction of apoptosis |

| SW-480 | 2.3 | Cell cycle arrest |

| MCF-7 | 5.65 | Apoptosis via caspase activation |

Case Study: Anticancer Research

A recent study focused on a series of quinazoline-pyrimidine hybrids derived from this compound showed significant cytotoxicity against A549 cells with a mechanism involving apoptosis induction through caspase pathways . The promising results indicate a potential for further development into effective anticancer therapies.

Potential in Drug Development

The versatility of this compound makes it a valuable scaffold for drug development. Its ability to be modified at various positions allows researchers to tailor compounds for specific therapeutic targets.

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dichloroquinazoline: Lacks the chloromethyl group at position 2.

2-Chloromethylquinazoline: Lacks the chlorine atoms at positions 4 and 6.

4,6-Dichloro-2-methylquinazoline: Contains a methyl group instead of a chloromethyl group at position 2.

Uniqueness

4,6-Dichloro-2-(chloromethyl)quinazoline is unique due to the presence of both chlorine atoms and a chloromethyl group, which confer distinct reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and the potential to develop novel compounds with enhanced pharmacological properties.

Activité Biologique

4,6-Dichloro-2-(chloromethyl)quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of chlorine substituents at positions 4 and 6, along with a chloromethyl group at position 2, enhances its reactivity and biological potential.

Anticancer Properties

Numerous studies have demonstrated the anticancer properties of quinazoline derivatives, including this compound. It has been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

-

Mechanisms of Action :

- Inhibition of EGFR : Quinazoline derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cancer progression. Studies indicate that compounds with similar structures can effectively block EGFR autophosphorylation, leading to reduced tumor cell proliferation .

- Induction of Apoptosis : Research has revealed that this compound can induce apoptosis in cancer cells. For example, derivatives have shown significant apoptotic effects in human cancer cell lines such as MGC-803 and Bcap-37 .

-

In Vitro Studies :

- A recent study evaluated the cytotoxic effects of various quinazoline derivatives against multiple human cancer cell lines (A549, SW-480, MCF-7). The findings indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline precursors. This compound serves as a versatile building block for creating novel derivatives with enhanced biological activities.

| Synthesis Step | Reagents Used | Purpose |

|---|---|---|

| Chlorination | Chlorine gas or chlorinating agents | Introduce chlorine substituents |

| Alkylation | Alkyl halides | Add chloromethyl group |

| Cyclization | Base catalysts | Form quinazoline structure |

Case Studies

- Antitumor Activity :

- Comparative Analysis :

Propriétés

IUPAC Name |

4,6-dichloro-2-(chloromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2/c10-4-8-13-7-2-1-5(11)3-6(7)9(12)14-8/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJFNIZOARXJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.